molecular formula C30H38N4O4 B11629716 N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline

N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline

Cat. No.: B11629716
M. Wt: 518.6 g/mol
InChI Key: VULILEPIZQUVRS-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline is a complex organic compound characterized by its adamantane and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline typically involves multiple steps. One common approach includes the following steps:

    Formation of Adamantane Derivative: The adamantane moiety is functionalized to introduce an ethyl group.

    Piperazine Derivative Synthesis: The piperazine ring is functionalized with a 4-methoxybenzoyl group.

    Coupling Reaction: The adamantane derivative is coupled with the piperazine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Substitution: Reagents such as halides and strong bases are used under controlled conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The piperazine ring may interact with cellular receptors, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C30H38N4O4

Molecular Weight

518.6 g/mol

IUPAC Name

[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C30H38N4O4/c1-20(30-17-21-13-22(18-30)15-23(14-21)19-30)31-27-16-25(5-8-28(27)34(36)37)32-9-11-33(12-10-32)29(35)24-3-6-26(38-2)7-4-24/h3-8,16,20-23,31H,9-15,17-19H2,1-2H3

InChI Key

VULILEPIZQUVRS-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=C(C=C6)OC)[N+](=O)[O-]

Origin of Product

United States

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